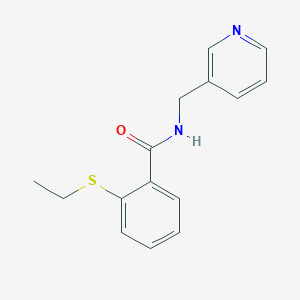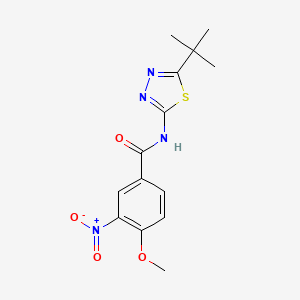
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide, also known as ETPB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ETPB is a benzamide derivative that has been synthesized through various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to act on various targets in the cell. In cancer research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and survival. In inflammation research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of nuclear factor kappa B, which regulates the production of pro-inflammatory cytokines. In neurological disorder research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the aggregation of amyloid beta peptides, which play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the aggregation of amyloid beta peptides, which play a role in the development of Alzheimer's disease.
実験室実験の利点と制限
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has various advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research applications, making it a potential therapeutic agent. Another advantage is that it has been synthesized through various methods, allowing for optimization of yield and purity. One limitation is that the mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Another limitation is that it has not been extensively studied in clinical trials, making it difficult to determine its safety and efficacy in humans.
将来の方向性
There are various future directions for 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide research. In cancer research, future directions could include studying the efficacy of 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide in combination with other therapeutic agents. In inflammation research, future directions could include studying the long-term effects of 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide on inflammation and immune function. In neurological disorder research, future directions could include studying the safety and efficacy of 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide in clinical trials. Overall, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been synthesized through various methods, including the reaction of 3-pyridinemethanol with 2-(ethylthio)benzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3-pyridinemethanol with 2-(ethylthio)benzamide in the presence of trifluoroacetic acid. These methods have been optimized to increase the yield and purity of 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide.
科学的研究の応用
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has shown potential in treating Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.
特性
IUPAC Name |
2-ethylsulfanyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-2-19-14-8-4-3-7-13(14)15(18)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDERXHTSRSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807525 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-ethylsulfanyl-N-(pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)

![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)


![N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)
![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)



![1-benzyl-4-[(4-chlorophenyl)carbonothioyl]piperazine](/img/structure/B5882241.png)